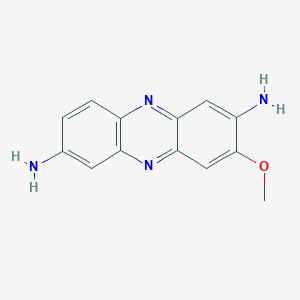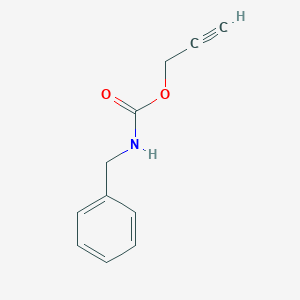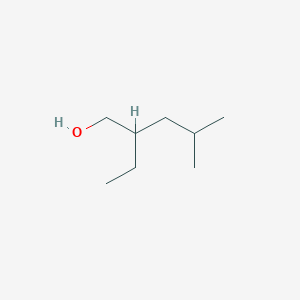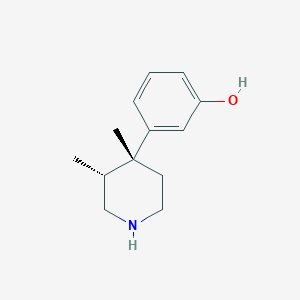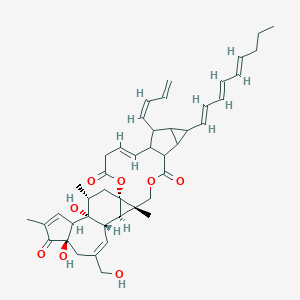
Ccris 3066
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ccris 3066, also known as 3,3'-diindolylmethane (DIM), is a naturally occurring compound found in cruciferous vegetables such as broccoli, Brussels sprouts, and kale. DIM has gained attention in recent years due to its potential health benefits, particularly in the prevention and treatment of cancer.
Wirkmechanismus
The mechanism of action of DIM is not fully understood, but it is believed to involve the regulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. DIM has been shown to modulate the activity of nuclear receptors, including the aryl hydrocarbon receptor (AhR) and estrogen receptor (ER), as well as various transcription factors and enzymes involved in cell cycle regulation.
Biochemische Und Physiologische Effekte
DIM has been shown to have a number of biochemical and physiological effects, including the induction of phase II detoxification enzymes, such as glutathione S-transferase (GST), and the inhibition of phase I enzymes, such as cytochrome P450. DIM has also been shown to modulate the expression of genes involved in inflammation, angiogenesis, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DIM in lab experiments is its low toxicity and high bioavailability. DIM can be easily administered orally or intravenously, and it has been shown to be well-tolerated in both animal and human studies. However, one of the limitations of using DIM in lab experiments is its instability in aqueous solutions, which can lead to degradation and the formation of inactive metabolites.
Zukünftige Richtungen
There are several future directions for DIM research, including the development of more stable formulations and the optimization of dosing regimens. In addition, further studies are needed to determine the optimal conditions for the use of DIM in the prevention and treatment of cancer, as well as its potential use in other disease states. Finally, more research is needed to elucidate the mechanisms of action of DIM and to identify potential biomarkers of response to this compound.
Synthesemethoden
DIM can be synthesized by the acid-catalyzed condensation of indole-3-carbinol (I3C), which is found in cruciferous vegetables, or by the reaction of indole with formaldehyde. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
DIM has been extensively studied for its potential health benefits, particularly in the prevention and treatment of cancer. Studies have shown that DIM can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the formation of new blood vessels that supply nutrients to tumors. In addition to its anti-cancer properties, DIM has also been shown to have anti-inflammatory, antioxidant, and anti-angiogenic effects.
Eigenschaften
IUPAC Name |
(1S,5E,16S,17R,18S,22R,27R,28R)-8-[(1Z)-buta-1,3-dienyl]-22,27-dihydroxy-20-(hydroxymethyl)-16,24,28-trimethyl-10-[(1E,3E,5E)-nona-1,3,5-trienyl]-2,14-dioxaheptacyclo[14.13.0.01,17.07,12.09,11.018,27.022,26]nonacosa-5,19,24-triene-3,13,23-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54O8/c1-6-8-10-11-12-13-14-17-31-35-29(16-9-7-2)30-18-15-19-34(46)52-43-22-27(4)44(50)32(38(43)41(43,5)25-51-40(48)37(30)36(31)35)21-28(24-45)23-42(49)33(44)20-26(3)39(42)47/h7,9-18,20-21,27,29-33,35-38,45,49-50H,2,6,8,19,22-25H2,1,3-5H3/b11-10+,13-12+,16-9-,17-14+,18-15+/t27-,29?,30?,31?,32+,33?,35?,36?,37?,38-,41-,42-,43+,44-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRLXYBQXKHELY-MNPGUSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC=CC1C2C1C3C(C2C=CC=C)C=CCC(=O)OC45CC(C6(C(C4C5(COC3=O)C)C=C(CC7(C6C=C(C7=O)C)O)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C=C/C1C2C1C3C(C2/C=C\C=C)/C=C/CC(=O)O[C@@]45C[C@H]([C@]6([C@H]([C@@H]4[C@]5(COC3=O)C)C=C(C[C@]7(C6C=C(C7=O)C)O)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ccris 3066 | |
CAS RN |
117855-87-5 |
Source


|
| Record name | DHPB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117855875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

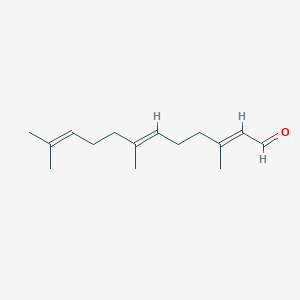
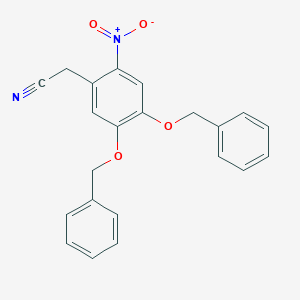

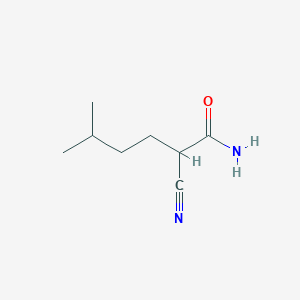
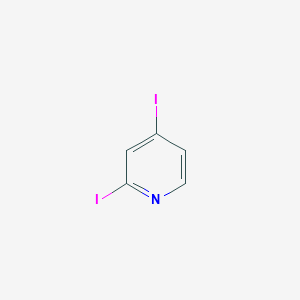
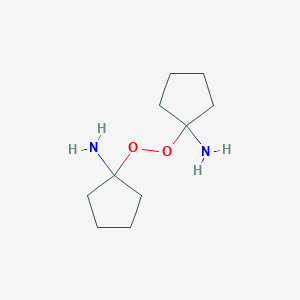
![6-Methyl-6H-pyrrolo[3,4-b]pyrazine](/img/structure/B56426.png)
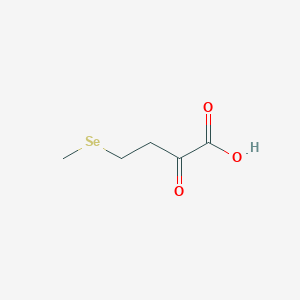
![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)
